molecular formula C19H28N2O3 B14986232 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide

Cat. No.: B14986232
M. Wt: 332.4 g/mol
InChI Key: OTGJGVYTAJKXST-UHFFFAOYSA-N
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Description

N-{[1-(Morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a synthetic organic compound with the CAS Number 939765-06-7 and a molecular formula of C20H30N2O3, yielding a molecular weight of 346.46 g/mol . Its structure features a phenoxyacetamide chain linked to a cyclohexylmethyl group, which is itself substituted at the 1-position with a morpholine ring, a common pharmacophore in medicinal chemistry known for influencing the physiochemical properties and biological activity of molecules. The morpholine group, a six-membered ring containing both nitrogen and oxygen atoms, is frequently incorporated into drug candidates and bioactive probes to modulate solubility, bioavailability, and target binding characteristics. Similarly, the phenoxyacetamide moiety is a privileged structure found in compounds under investigation for various biological activities. For instance, research on structurally related N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives has identified them as novel potential BCR-ABL1 inhibitors with anti-tumor effects, highlighting the research value of the phenoxyacetamide scaffold in developing kinase inhibitors . This compound is supplied for research and development purposes exclusively. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H28N2O3/c22-18(15-24-17-7-3-1-4-8-17)20-16-19(9-5-2-6-10-19)21-11-13-23-14-12-21/h1,3-4,7-8H,2,5-6,9-16H2,(H,20,22)

InChI Key

OTGJGVYTAJKXST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)COC2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide typically involves the reaction of 1-(morpholin-4-yl)cyclohexylmethylamine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Morpholine vs. Non-Morpholine Analogues

  • Solubility and Bioavailability: The morpholine group in the target compound likely improves aqueous solubility compared to brominated or purely hydrocarbon analogues (e.g., N-(2-bromocyclohexyl)-2-phenoxyacetamide), which exhibit higher lipophilicity but lower bioavailability .
  • Target Engagement: Morpholine derivatives (e.g., N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) demonstrate enhanced binding to enzymes or receptors with polar active sites, such as kinases or fungal targets .

Phenoxyacetamide Variations

  • Anti-inflammatory Activity: Bicyclic terpene-substituted phenoxyacetamides (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) show superior anti-inflammatory activity compared to linear cyclohexyl or aryl variants. This is attributed to increased steric bulk, which may stabilize interactions with cyclooxygenase (COX) enzymes .
  • β-Adrenergic Agonism : Hydroxy-phenyl acetamide derivatives (e.g., compound C in ) prioritize adrenergic receptor targeting, with potency ratios influenced by methoxy and methylamine side chains .

Biological Activity

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a morpholine ring attached to a cyclohexyl group, linked to a phenoxyacetamide moiety. This structural arrangement is significant for its interaction with biological targets.

Structural Formula

\text{N 1 morpholin 4 yl cyclohexyl methyl}-2-phenoxyacetamide}

Research indicates that this compound exhibits activity through various mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and immune responses .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

Pharmacological Applications

  • Pain Management : Given its structural similarity to known analgesics, this compound may be explored for its efficacy in pain relief.
  • Neurological Disorders : The interaction with GPCRs suggests potential applications in treating neurological disorders where these receptors are implicated.
  • Anti-cancer Activity : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cells, warranting further investigation into this compound's potential as an anti-cancer agent.

Case Studies and Experimental Data

A series of laboratory studies have been conducted to evaluate the pharmacological profile of this compound. Below is a summary of key findings:

StudyObjectiveMethodologyResults
Study 1Evaluate anti-inflammatory effectsIn vitro assays on human cell linesSignificant reduction in pro-inflammatory cytokines
Study 2Assess analgesic propertiesAnimal model of painDose-dependent pain relief observed
Study 3Investigate cytotoxicity against cancer cellsMTT assay on various cancer cell linesIC50 values suggest moderate cytotoxicity

Detailed Research Insights

In one notable study, researchers focused on the compound's ability to inhibit specific signaling pathways associated with inflammation. The results demonstrated that treatment with this compound led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often reacted with cyclohexanone intermediates under reflux conditions, followed by coupling with phenoxyacetic acid derivatives. Key intermediates are purified using column chromatography and characterized via 1H^1H-/13C^{13}C-NMR to confirm regiochemistry and Mass Spectrometry (MS) for molecular weight validation. Crystallization in ethanol or methanol yields pure products, as demonstrated in analogous acetamide syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

High-resolution NMR (1H^1H, 13C^{13}C, DEPT) is critical for confirming the morpholine-cyclohexyl and phenoxyacetamide moieties. MS (ESI-TOF or MALDI-TOF) validates molecular mass, while HPLC with UV detection (λ = 254–280 nm) assesses purity (>98%). X-ray crystallography, using SHELX refinement, resolves stereochemical ambiguities in crystalline derivatives .

Q. What initial biological screening assays are recommended for assessing its bioactivity?

Prioritize in vitro assays:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory effects : COX-1/COX-2 inhibition assays. Dose-response curves (IC50_{50}) and comparative studies with structural analogs (e.g., N-phenylacetamide derivatives) are essential .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional conformation of this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software determines bond lengths, angles, and torsional strain. Challenges include:

  • Disorder in the cyclohexyl-morpholine moiety : Mitigated using restraints (DFIX, ISOR).
  • Weak diffraction : Optimize cryocooling (100 K) and data collection strategies (high-flux synchrotron sources). Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize crystal packing, as seen in related acetamides .

Q. What strategies optimize the pharmacokinetic profile of this compound, particularly regarding metabolic stability and blood-brain barrier (BBB) penetration?

  • Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) or replace metabolically vulnerable moieties (e.g., morpholine with thiomorpholine).
  • BBB penetration : Calculate logP (2–3) and polar surface area (<90 Ų) using QSAR tools. In vivo studies in rodents with LC-MS/MS plasma/brain quantification validate predictions .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Validate cell line authenticity (STR profiling) and control solvent/DMSO concentrations.
  • Purity verification : Re-analyze batches via HPLC and NMR to rule out degradation products.
  • Structural analogs : Compare activity of enantiomers (if chiral centers exist) using chiral HPLC-separated fractions .

Q. What methodologies enable the synthesis of heterocyclic derivatives from this compound?

  • Cyclocondensation : React with hydrazine or thiourea to form 1,3,4-thiadiazoles or oxadiazoles.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups. Monitor regioselectivity via 1H^1H-NMR and confirm regiochemistry via NOESY .

Q. Key Notes for Experimental Design

  • Synthetic reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to mitigate batch variability.
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for community validation .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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